5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hcl

Catalog No.
S8347471
CAS No.
M.F
C10H9ClN2O3
M. Wt
240.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid ...

Product Name

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hcl

IUPAC Name

3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid;hydrochloride

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

InChI

InChI=1S/C10H8N2O3.ClH/c13-7-3-1-2-6(4-7)8-5-9(10(14)15)12-11-8;/h1-5,13H,(H,11,12)(H,14,15);1H

InChI Key

QHLICZGTVDTAKX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=NNC(=C2)C(=O)O.Cl

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNC(=C2)C(=O)O.Cl
  • Medicinal Chemistry

    The core structure of 5-(3-HPh)-PCA HCl includes a pyrazole ring, a common pharmacophore found in various bioactive molecules. Pyrazole derivatives have been explored for their potential as anti-inflammatory agents, analgesics, and anticonvulsants []. The 3-hydroxyphenyl group (attached to the pyrazole ring) might contribute to interactions with biological targets, influencing the molecule's bioactivity. Further research is needed to explore this possibility.

  • Material Science

    Heterocyclic compounds containing pyrazole rings can exhibit interesting properties, making them attractive candidates for material science applications. For instance, some pyrazole derivatives have been studied for their potential use in organic light-emitting diodes (OLEDs) []. The presence of the carboxylic acid group (COOH) in 5-(3-HPh)-PCA HCl could allow for functionalization and integration into various materials. However, more research is required to determine its specific material science applications.

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is an organic compound characterized by the presence of a pyrazole ring, a carboxylic acid group, and a hydroxyl-substituted phenyl group. Its molecular formula is C10H9ClN2O3C_{10}H_{9}ClN_{2}O_{3}, with a molecular weight of approximately 240.64 g/mol. This compound is often utilized in various chemical and biological research applications due to its unique structural features and potential biological activities .

The reactivity of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride can be attributed to its functional groups. The carboxylic acid group can participate in typical acid-base reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution reactions. Additionally, the pyrazole ring can undergo electrophilic aromatic substitution, making it a versatile building block for synthesizing more complex molecules .

Research indicates that 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic effects, as well as its role in modulating certain biochemical pathways. The compound may also interact with specific receptors or enzymes, contributing to its pharmacological profile .

Several synthetic routes have been developed for the preparation of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride. Common methods include:

  • Condensation Reactions: The synthesis often involves the condensation of hydrazine derivatives with substituted phenyl compounds followed by carboxylation.
  • Cyclization: The formation of the pyrazole ring typically occurs through cyclization reactions involving appropriate precursors.
  • Hydrochloride Formation: The hydrochloride salt is usually obtained by treating the free base form of the compound with hydrochloric acid in an appropriate solvent .

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride finds applications in various fields:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting inflammatory diseases.
  • Chemical Synthesis: Utilized as an intermediate in synthesizing other complex organic compounds.
  • Biochemical Studies: Employed in studies investigating enzyme interactions and receptor binding affinities .

Studies on the interactions of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride reveal its potential to bind to specific biological targets, which may include enzymes involved in metabolic pathways or receptors related to pain and inflammation. These interactions are critical for understanding the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Methyl-1H-pyrazole-3-carboxylic acidC5H6N2O2C_{5}H_{6}N_{2}O_{2}Lacks hydroxyl group; simpler structure
4-Bromo-5-(2-chlorobenzoylamino)-1H-pyrazole-3-carboxylic acidC10H8BrClN2O3C_{10}H_{8}BrClN_{2}O_{3}Contains bromine and chlorine substituents; potential for different biological activity
5-(4-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acidC10H9N2O3C_{10}H_{9}N_{2}O_{3}Hydroxyl group at para position; may exhibit different reactivity and biological properties

These compounds highlight the unique structural characteristics of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride, particularly its specific hydroxyl substitution pattern, which may influence its biological activity and chemical reactivity compared to others in its class .

The IUPAC name for the base compound is 3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, with the hydrochloride salt forming through protonation of the pyrazole nitrogen. The molecular formula is C₁₀H₉N₂O₃·HCl, yielding a molecular weight of 240.64 g/mol. The structure comprises:

  • A pyrazole ring (positions 1–2: NH; positions 3–5: CH groups)
  • A carboxylic acid moiety at position 3
  • A 3-hydroxyphenyl group at position 5

Structural Highlights

PropertyDescription
Pyrazole ring systemOrtho-nitrogen atoms enable tautomerism
SubstituentsElectron-withdrawing (-COOH) and donating (-OH) groups
Solubility (HCl form)Water > methanol > ethanol

The hydrochloride salt enhances aqueous solubility, critical for biological assays. X-ray diffraction studies confirm planar geometry, with intramolecular hydrogen bonding between the hydroxyl and carboxyl groups stabilizing the structure.

Historical Development of Pyrazole-Carboxylic Acid Derivatives

Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine. The integration of carboxylic acid groups emerged later, driven by demand for water-soluble derivatives. Key milestones include:

  • 1898: Hans von Pechmann’s acetylene-diazomethane route to pyrazoles.
  • 1950s: Development of Knorr-type condensations using 1,3-diketones and hydrazines.
  • 2000s: Catalytic methods for regioselective carboxylation, such as InCl₃-mediated acetylene couplings.

The synthesis of 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride builds on these advances, employing hydrolysis and salt formation to improve isolation yields (>95%).

Significance in Heterocyclic Chemistry Research

Pyrazole-carboxylic acids bridge small-molecule drug design and materials science:

  • Pharmaceutical Applications: Serve as COX-2 inhibitors, kinase antagonists, and antimicrobial agents.
  • Materials Science: Act as ligands in metal-organic frameworks (MOFs) and anchoring groups in phthalocyanine dyes.
  • Agricultural Chemistry: Precursors to fungicides targeting succinate dehydrogenase.

The hydroxyphenyl variant’s dual polarity facilitates membrane permeability in drug candidates while enabling π-π stacking in supramolecular assemblies.

One-Pot Synthesis from Arenes and Carboxylic Acids

The one-pot synthesis of 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid leverages sequential acylation and cyclocondensation reactions. Arenes undergo Friedel-Crafts acylation with carboxylic acids using a TfOH/TFAA catalytic system, generating aryl ketones in situ [1]. Subsequent reaction with excess TFAA promotes β-diketone formation through keto-enol tautomerization, as demonstrated in the synthesis of analogous pyrazole derivatives [1] [6].

Critical to this approach is the dual role of TFAA as both a solvent and a dehydrating agent, which facilitates the formation of the 1,3-diketone intermediate at 80°C within 4 hours [1]. Hydrazine hydrate (2.2 equiv) then induces cyclocondensation at reduced temperatures (0–5°C), yielding the pyrazole core with 72–85% efficiency for electron-rich arenes [6]. The 3-hydroxyphenyl substituent is introduced via selective acylation of resorcinol derivatives, requiring precise stoichiometric control to prevent over-acylation [1].

Cyclocondensation Approaches Using β-Diketone Intermediates

β-Diketones serve as pivotal precursors for constructing the pyrazole ring system. The reaction between 3-hydroxybenzoylacetophenone derivatives and hydrazine derivatives proceeds through a tandem enolization-cyclization mechanism [4] [6]. Nuclear magnetic resonance (NMR) studies reveal that the β-diketone exists predominantly in the enolic form (92%) in dimethyl sulfoxide (DMSO), facilitating nucleophilic attack by hydrazine at the central carbonyl carbon [6].

Regioselectivity in pyrazole formation is governed by the electronic nature of substituents. Electron-withdrawing groups at the β-diketone’s aryl moiety direct cyclization to yield 5-aryl-3-carboxy pyrazoles with >90% regiochemical purity [4]. For 5-(3-hydroxyphenyl) derivatives, the phenolic hydroxyl group participates in intramolecular hydrogen bonding with the developing pyrazole nitrogen, stabilizing the transition state and enhancing reaction rates by a factor of 3.2 compared to non-hydroxylated analogs [6].

Hydrochloride Salt Formation Techniques

Conversion to the hydrochloride salt is achieved through pH-mediated crystallization from ethanolic HCl solutions [1] [2]. The free base of 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid exhibits limited aqueous solubility (2.1 mg/mL at 25°C), necessitating salt formation for pharmaceutical formulation.

Optimal hydrochloride formation occurs at pH 2.3–2.7 using 6N HCl in anhydrous ethanol, yielding crystalline product with 94% purity [2]. X-ray diffraction analysis reveals the protonated pyrazole nitrogen forms a strong hydrogen bond with the chloride counterion (N–H···Cl distance: 1.98 Å), stabilizing the crystalline lattice [1]. Careful control of evaporation rates during crystallization prevents hydrate formation, which can reduce bioavailability by 40% [2].

Optimization of Reaction Conditions for Improved Yield

Reaction parameter optimization significantly enhances synthetic efficiency:

ParameterOptimal RangeYield Impact
Temperature75–80°C (acylation)+22%
0–5°C (cyclization)+15%
Solvent RatioTFAA:TfOH (3:1)+18%
Hydrazine Equiv2.2–2.5+12%
Crystallization pH2.3–2.7+27%

Microwave-assisted synthesis reduces acylation time from 4 hours to 35 minutes at 150W power, maintaining 89% yield [1]. Catalytic TfOH (0.5 equiv) increases β-diketone formation rate by 3.8-fold compared to traditional H2SO4 catalysis [6]. Post-reaction purification via acid-base extraction (pH 4.0→2.3) removes unreacted starting materials, enhancing final product purity to >98% [2].

X-ray Crystallographic Analysis of Pyrazole Derivatives

The crystallographic characterization of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride and related pyrazole derivatives has provided comprehensive insights into their solid-state structural features. X-ray diffraction studies of analogous pyrazole-carboxylic acid systems reveal characteristic structural parameters that are fundamental to understanding the target compound [1] [2].

Pyrazole-4-carboxylic acid, a closely related structural analog, crystallizes in the monoclinic crystal system with space group C2/c [1]. The unit cell parameters demonstrate typical values for pyrazole carboxylic acid derivatives: a = 15.847(3) Å, b = 5.145(1) Å, c = 12.625(3) Å, with β = 113.62(3)°, resulting in a unit cell volume of 944.4(3) ų [1] [3]. The structure exhibits Z = 8 formula units per unit cell with a calculated density of 1.657 g/cm³ [1].

Crystallographic analysis of hydroxyphenyl-substituted pyrazole derivatives reveals structural variations dependent on substituent positioning. The 3-hydroxyphenyl substitution pattern in analogous compounds typically results in triclinic crystal systems with space group P-1 [4]. These structures demonstrate unit cell parameters characterized by relatively low symmetry: a = 7.342(7) Å, b = 8.807(4) Å, c = 14.861(5) Å, with α = 75.49(3)°, β = 76.88(5)°, and γ = 70.51(5)° [4].

The molecular geometry of pyrazole derivatives shows distinct planarity characteristics. The pyrazole ring maintains a closely planar configuration, with the carboxylic acid group typically exhibiting minimal deviation from the heterocyclic plane [5]. The dihedral angle between the pyrazole core and the carboxylate group ranges from 2° to 37°, depending on hydrogen bonding interactions and crystal packing forces [5].

The hydroxyphenyl substituent demonstrates variable conformational behavior relative to the pyrazole ring. In 5-(3-hydroxyphenyl) derivatives, the dihedral angle between the pyrazole and phenyl rings typically ranges from 7.5° to 23.4° [6]. This planarity is often stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyrazole nitrogen atoms [6].

Table 1: Comparative X-ray Crystallographic Parameters

ParameterPyrazole-4-carboxylic acid3-Hydroxyphenyl pyrazole derivative5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Crystal SystemMonoclinicTriclinicMonoclinic
Space GroupC2/cP-1P21/c
Unit Cell Parameter a (Å)15.847(3)7.342(7)9.5408(16)
Unit Cell Parameter b (Å)5.145(1)8.807(4)9.5827(16)
Unit Cell Parameter c (Å)12.625(3)14.861(5)11.580(2)
Unit Cell Angle α (°)90.075.49(3)90.0
Unit Cell Angle β (°)113.62(3)76.88(5)105.838(3)
Unit Cell Angle γ (°)90.070.51(5)90.0
Volume (ų)944.4(3)866.1(9)1018.5(3)
Z (formula units)824
Density (g/cm³)1.6571.5771.397
Temperature (K)295100298
R-factor (%)4.83.22.9

Temperature-dependent crystallographic studies reveal important structural transitions. At 295 K, pyrazole-4-carboxylic acid exhibits proton disorder of the NH and OH groups, with molecules located on crystallographic two-fold axes [1]. Cooling to 150 K demonstrates a proton disorder-order transition where protons become preferentially localized on specific nitrogen and oxygen atoms [1] [2].

Tautomeric Behavior in Solid-State vs. Solution Phase

The tautomeric behavior of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride represents a fundamental aspect of its structural chemistry, exhibiting distinct characteristics between solid-state and solution phases. This phenomenon directly influences the compound's reactivity, stability, and potential biological activity [7] [8].

In the solid state, crystallographic analysis reveals that tautomeric equilibria become frozen, leading to the preferential stabilization of specific tautomeric forms through crystal packing forces [9]. For 3(5)-substituted pyrazoles, the solid-state structure typically favors the 3-tautomer configuration, with approximately 75% prevalence [7]. This preference arises from optimal hydrogen bonding arrangements and van der Waals interactions within the crystal lattice [9].

The hydroxyphenyl substituent introduces additional complexity to the tautomeric equilibrium. Solid-state nuclear magnetic resonance spectroscopy of related compounds demonstrates that the tautomerism becomes effectively frozen at ambient temperature, with signals well-resolved except in cases where dynamic processes persist [9]. The carboxylic acid functionality further influences tautomeric preferences through potential zwitterionic forms stabilized by intermolecular interactions [5].

Solution-phase tautomeric behavior exhibits remarkable solvent dependence. In chloroform (CDCl₃) solution, hydroxyphenyl pyrazole derivatives predominantly exist as the 3-OH tautomeric form, with populations exceeding 90% [10]. This preference is attributed to intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyrazole nitrogen atom [10]. The ¹⁵N nuclear magnetic resonance chemical shifts provide definitive evidence for this assignment, showing large chemical shift differences between the two nitrogen atoms characteristic of different electronic environments [10].

Benzene (C₆D₆) solutions demonstrate similar tautomeric preferences, with the 3-OH form representing approximately 85% of the equilibrium mixture [10]. The slightly reduced preference compared to chloroform reflects the different solvation characteristics and the reduced capacity for hydrogen bonding stabilization [10].

Polar aprotic solvents such as dimethyl sulfoxide (DMSO-d₆) dramatically alter the tautomeric equilibrium. In these media, the tautomeric exchange becomes very fast on the nuclear magnetic resonance timescale, resulting in averaged signals [10]. The solvation effects of DMSO stabilize both tautomeric forms through dipolar interactions, leading to more balanced equilibrium populations [7].

Table 2: Tautomeric Behavior in Different Phases

SolventPredominant TautomerExchange RateStabilization Mechanism
Solid State (295 K)3-Tautomer (~75%)Static disorderCrystal packing forces
Solid State (150 K)Proton orderedSlow exchangeHydrogen bonding
CDCl₃3-OH form (>90%)Fast exchangeIntramolecular H-bonds
C₆D₆3-OH form (~85%)Fast exchangeπ-π stacking
DMSO-d₆Equilibrium mixtureVery fastSolvation effects
THF3-Tautomer (~65%)Fast exchangeDipolar interactions
Methanol5-Tautomer (~55%)IntermediateHydrogen bonding
WaterDynamic exchangeVery fastHydration

Protic solvents such as methanol and water exhibit distinct behaviors. Methanol solutions favor the 5-tautomer configuration with approximately 55% prevalence, representing a reversal from the typical preference observed in aprotic media [7]. This behavior results from specific hydrogen bonding interactions between the solvent and the pyrazole nitrogen atoms that stabilize the alternative tautomeric form [7].

Aqueous solutions demonstrate rapid tautomeric exchange processes, with interconversion rates too fast to be resolved by conventional nuclear magnetic resonance spectroscopy [7]. The hydration effects and the high dielectric constant of water stabilize charged or zwitterionic intermediates that facilitate proton transfer processes [7].

The temperature dependence of tautomeric equilibria provides additional mechanistic insights. Low-temperature solid-state nuclear magnetic resonance studies reveal proton disorder-order transitions where dynamic exchange processes become sufficiently slow to observe individual tautomeric species [1]. At 150 K, protons become preferentially localized on specific atoms, contrasting with the dynamic disorder observed at ambient temperature [1] [2].

Electronic effects of substituents significantly influence tautomeric preferences. Electron-donating groups such as the hydroxyphenyl substituent generally favor occupancy at the C3 position of the pyrazole ring [7]. Conversely, electron-withdrawing groups such as the carboxylic acid functionality can promote equilibrium shifts toward the C5 position [7]. The combined effect of both hydroxyphenyl and carboxylic acid substituents creates a complex electronic environment that modulates the tautomeric equilibrium through competing inductive and resonance effects [7].

Hydrogen Bonding Networks in Crystal Packing

The crystal packing of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is governed by an intricate network of hydrogen bonding interactions that determine the three-dimensional supramolecular architecture. These interactions involve multiple functional groups including the pyrazole NH, carboxylic acid OH, phenolic OH, and the hydrochloride counterion [11] [12].

The primary structural motif in pyrazole carboxylic acid crystal structures involves the formation of quasi-linear ribbons through cyclic hydrogen bonds between pyrazole and carboxylic acid groups [1]. In these arrangements, molecules are linked by O-H···N hydrogen bonds with distances ranging from 2.568 to 2.747 Å and angles between 144° and 169° [11]. The hydrogen bonding geometry exhibits slight variations depending on the proton localization, with O-H···N bridges being approximately 0.064 Å shorter and less bent (~171°) compared to O···H-N arrangements (~150°) [1] [2].

Pyrazole-pyrazole interactions constitute another fundamental component of the hydrogen bonding network. N-H···N hydrogen bonds between pyrazole rings form dimeric units with characteristic distances of 2.670-2.819 Å and angles of 158.9-162.0° [13] [12]. These interactions are formally assisted by resonance through the N=C-C=C-NH iminoenamine fragment contained within the pyrazole ring, creating resonance-assisted hydrogen bonds [14] [12].

The hydroxyphenyl substituent introduces additional hydrogen bonding possibilities through the phenolic OH group. Intramolecular O-H···N hydrogen bonds between the phenolic hydroxyl and pyrazole nitrogen atoms stabilize specific conformational arrangements, with typical distances of 2.570 Å and angles around 144° [6]. These intramolecular interactions contribute to the planarity observed between the pyrazole and phenyl rings [6].

Table 3: Hydrogen Bonding Network Analysis

Interaction TypeDistance (Å)Angle (°)Crystal Packing RoleStrength
N-H···N (pyrazole dimer)2.670-2.819158.9-162.0Dimer formationStrong
O-H···N (acid-base)2.568-2.747144.0-169.0Chain propagationVery strong
N-H···O (carboxylic acid)2.714-2.755160.0-171.0Ribbon structureStrong
C-H···O (weak)3.219-3.451150.0-166.0Layer stabilizationWeak
O-H···O (phenolic)2.570-2.685144.0-155.0Sheet formationModerate
π-π stacking3.546-3.609N/AInterlayer interactionModerate

Intermolecular phenolic hydrogen bonding creates extended chains along specific crystallographic directions. In hydroxyphenyl pyrazole derivatives, O-H···O hydrogen bonds between symmetry-related molecules form chains along with distances of approximately 2.685 Å [6]. These interactions crosslink the primary hydrogen bonding motifs to create two-dimensional sheet structures [6].

The hydrochloride counterion plays a crucial role in the overall hydrogen bonding network through its participation in charge-assisted hydrogen bonds. Chloride ions typically form bifurcated N-H···Cl interactions with pyrazole NH groups, with distances ranging from 3.1 to 3.4 Å [15]. These ionic interactions provide additional stabilization to the crystal structure while maintaining charge neutrality [15].

Weak C-H···O hydrogen bonds contribute to the secondary stabilization of the crystal packing [4] [5]. These interactions typically involve aromatic C-H donors from the phenyl ring and carbonyl oxygen acceptors from the carboxylic acid group, with distances of 3.219-3.451 Å and angles of 150-166° [4]. While individually weak, the cumulative effect of multiple C-H···O interactions provides significant stabilization to the overall crystal structure [4].

π-π stacking interactions occur between aromatic systems in adjacent molecules or layers. The centroid-centroid distances for pyrazole-pyrazole stacking range from 3.546 to 3.609 Å, while phenyl-phenyl interactions exhibit distances of approximately 3.609 Å [4] [13]. These interactions contribute to the formation of layered structures and provide stabilization perpendicular to the primary hydrogen bonding directions [4].

The three-dimensional hydrogen bonding network results in complex supramolecular architectures. In many cases, the combination of strong primary hydrogen bonds and weaker secondary interactions leads to the formation of channels or cavities within the crystal structure [11]. These features can accommodate solvent molecules or contribute to the solid-state stability of the material [11].

Crystallographic disorder phenomena often occur in hydrogen bonding networks involving multiple proton transfer sites. Dynamic proton transfers between rapidly interconverting O-H···N and O···H-N hydrogen bridges create time-averaged electron density distributions that appear as positional disorder in X-ray diffraction experiments [1] [2]. Solid-state nuclear magnetic resonance spectroscopy confirms the dynamic nature of these processes, revealing very fast degenerate double proton transfers at ambient temperature [1].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

240.0301698 g/mol

Monoisotopic Mass

240.0301698 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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